3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,8H .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction is particularly suitable for the elegant synthesis of biologically active molecules and natural products .Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.02 . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications
Synthesis Techniques and Structural Analysis
The synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides and their biological activities have been a subject of investigation, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives. Techniques such as glycosylation, conventional functional group transformation, and specific reactions for generating nucleoside analogs have been developed. These methods underscore the synthetic flexibility and the potential to tailor these compounds for various scientific applications (Cottam et al., 1984).
Efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, involving SNAr and Suzuki Cross-Coupling Reactions, has been reported. This synthesis approach facilitates the creation of a diverse library of compounds, highlighting the structural diversity achievable within this chemical framework (Jismy et al., 2020).
The influence of bulky and halogen substituents on the crystal packing of pyrazolo[1,5-a]pyrimidines has been studied through X-ray diffractometry. This research provides valuable insights into how substituent variations can affect molecular interactions and stability, essential for designing compounds with desired physical and chemical properties (Frizzo et al., 2011).
Biological Evaluations and Applications
Various derivatives of pyrazolo[1,5-a]pyrimidin-7-ol have been synthesized and tested for their biological activities. Notably, compounds have been evaluated for antiviral, antitumor, and antimicrobial activities, showcasing their potential in therapeutic applications. For instance, certain 3-substituted allopurinol nucleosides demonstrated significant activity against viruses and leukemia, suggesting their utility in developing novel antiviral and anticancer agents (Cottam et al., 1984).
Moreover, the antifungal abilities of pyrazolo[1,5-a]pyrimidines derivatives have been investigated, revealing that specific compounds exhibit promising antifungal properties against various phytopathogenic fungi. This highlights the potential of these compounds in agricultural applications and the development of new antifungal agents (Zhang et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDAZHWWBBNQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.